talaporfin (sodium) chemical structure and properties
talaporfin (sodium) chemical structure and properties
An In-depth Technical Guide to Talaporfin (B22635) Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin sodium, also known by the trade name Laserphyrin® and designations such as NPe6 and LS11, is a second-generation photosensitizer used in photodynamic therapy (PDT).[1][2] Derived from chlorophyll, it is a chlorin-based compound conjugated with L-aspartic acid, which enhances its water solubility and facilitates efficient cellular uptake.[3] Talaporfin sodium is designed to preferentially accumulate in neoplastic tissues.[4] Upon activation by a specific wavelength of light, it initiates a photochemical reaction that produces cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation with minimal systemic toxicity.[3][5] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental protocols.
Chemical Structure and Properties
Talaporfin sodium is the tetrasodium (B8768297) salt of N-[2-[(7S,8S)-3-Carboxy-7-(2-carboxyethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphin-5-yl]acetyl]-L-aspartate.[3] Its structure is characterized by a chlorin (B1196114) e6 macrocycle linked to an L-aspartic acid moiety.
Chemical and Physical Properties
The key chemical and physical properties of talaporfin sodium are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate | [5] |
| Synonyms | Laserphyrin, ME2906, LS11, Mono-L-aspartyl chlorin e6, NPe6, Taporfin | [3][6][7] |
| CAS Number | 220201-34-3 | [6][8] |
| Chemical Formula | C₃₈H₃₇N₅Na₄O₉ | [3][5][7] |
| Molecular Weight | 799.7 g/mol (or 799.69) | [3][5][9] |
| Appearance | Purple to black solid | [6][10] |
| Solubility | Soluble in water. Sparingly soluble in PBS (pH 7.2): 1-10 mg/mL. Soluble in DMSO. | [3][6][7][10] |
| Storage | 4°C, sealed storage, away from moisture. For long-term storage (months to years), -20°C is recommended. | [3][6][7] |
Spectral Properties
Talaporfin sodium exhibits characteristic absorption peaks in the Soret band and Q bands, with the longest wavelength absorption being critical for its application in PDT, as it allows for deeper tissue penetration of light.
| Spectral Property | Wavelength (nm) | Notes | Reference(s) |
| Absorption Maxima (λmax) | Soret Band: ~398-409 nmQ Bands: ~502, 530, 620, 654 nm | In phosphate (B84403) buffer solution (pH 7.4). Wavelengths can shift ~10 nm longer upon conjugation with albumin. | [11][12] |
| Activation Wavelength | 664 - 667 nm | Light from a diode laser is typically used for photoactivation in clinical and preclinical settings. | [1][2][13] |
| Emission Maximum (λem) | ~670 nm | The fluorescence quantum yield in water is low, in the order of 10⁻³. | [14] |
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of talaporfin sodium is based on the principles of photodynamic therapy. The process involves three key components: the photosensitizer, light, and molecular oxygen.
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Administration and Selective Accumulation : Following intravenous administration, talaporfin sodium circulates in the bloodstream and preferentially accumulates in tumor tissues, a phenomenon attributed to the enhanced permeability and retention (EPR) effect of tumor vasculature.[4]
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Photoactivation : The tumor area is irradiated with light of a specific wavelength (typically 664 nm) that matches the drug's absorption peak.[4] This excites talaporfin sodium from its ground state to a short-lived excited singlet state.
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Generation of Reactive Oxygen Species (ROS) : The excited photosensitizer can return to the ground state via two pathways. Through intersystem crossing, it can transition to a longer-lived excited triplet state. This triplet-state molecule then transfers its energy to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂).[1][3][5] This generation of ROS is the pivotal event in PDT.[4]
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Induction of Cell Death and Vascular Damage : The produced ROS, particularly singlet oxygen, are highly reactive and cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids.[1][4] This leads to localized cell death through apoptosis and necrosis.[4][15] Furthermore, PDT with talaporfin sodium damages the endothelial cells of tumor blood vessels, leading to vascular shutdown, which deprives the tumor of essential nutrients and oxygen.[1][3]
Signaling Pathways
Recent research has begun to elucidate the specific molecular pathways activated by talaporfin sodium-mediated PDT.
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Vascular Shutdown via RhoA/ROCK Pathway : Talaporfin sodium-PDT induces destruction of endothelial tubes and microtubule depolymerization in endothelial cells. This triggers the formation of F-actin stress fibers and phosphorylation of the myosin light chain (MLC), mediated by the activation of the RhoA/ROCK signaling pathway. This cascade ultimately contributes to the shutdown of tumor vasculature.[16]
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cGAS-STING Pathway Activation : Talaporfin sodium-PDT can enhance STING (Stimulator of Interferon Genes)-dependent signaling. The STING pathway is a critical regulator of cellular ROS homeostasis, and its activation can enhance the therapeutic efficacy of PDT. Combining a STING agonist with PDT has been shown to significantly inhibit tumor growth.[17]
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Induction of Immunogenic Cell Death (ICD) : By inducing apoptosis and necrosis, talaporfin sodium-PDT can trigger the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) and high-mobility group protein B1 (HMGB1).[18] This process stimulates an anti-tumor immune response, which can be further enhanced by combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[18]
Experimental Protocols
The following sections provide generalized protocols for common in vitro and in vivo experiments involving talaporfin sodium. These should be adapted based on the specific cell line, animal model, and research question.
In Vitro PDT Cytotoxicity Assay
This protocol outlines the steps to assess the cytotoxic effect of talaporfin sodium-mediated PDT on a cancer cell line.
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Cell Plating : Plate cancer cells (e.g., human esophageal squamous cell carcinoma (ESCC) cells) in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[13]
-
Photosensitizer Incubation : Remove the culture medium and add fresh medium containing various concentrations of talaporfin sodium (e.g., 0-100 µg/mL). Incubate for a defined period (e.g., 24 hours), ensuring plates are protected from light.[13]
-
Wash and Replace Medium : After incubation, aspirate the drug-containing medium, wash the cells twice with sterile Phosphate-Buffered Saline (PBS), and add fresh, drug-free culture medium to each well.[13]
-
Light Irradiation : Irradiate the cells using a suitable light source, such as a diode laser, at a wavelength of 664 nm. The light dose can be varied; a typical setup might use a power density of 15 mW/cm² for a total energy dose of 10 J/cm².[13] Control wells should be included (no drug + light, drug + no light, no drug + no light).
-
Post-Irradiation Incubation : Return the plate to the incubator for 24-48 hours.
-
Viability Assessment : Determine cell viability using a standard method, such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay.[17] Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the untreated control group and determine the IC₅₀ value (the concentration of talaporfin sodium required to inhibit cell growth by 50% at a given light dose).
In Vivo PDT Xenograft Tumor Model
This protocol describes a preclinical study to evaluate the anti-tumor efficacy of talaporfin sodium-PDT in a mouse xenograft model.
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Tumor Implantation : Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ ESCC cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[13]
-
Tumor Growth Monitoring : Allow tumors to grow to a palpable size (e.g., 50-150 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).[13]
-
Drug Administration : Once tumors reach the target size, administer talaporfin sodium intravenously via the tail vein. Doses can range from 2.5 to 10 mg/kg body weight.[7][13] A typical formulation is 5 mg/mL in 0.9% saline.[6][19]
-
Light Irradiation : After a specific drug-light interval (e.g., 2-4 hours) to allow for tumor accumulation, irradiate the tumor area with a 664 nm laser.[13] A typical light dose is 100 J/cm².[13] The animal should be anesthetized during this procedure. Shield the rest of the animal's body from the laser light.
-
Post-Treatment Monitoring : Monitor the animals for tumor volume, body weight, and any signs of toxicity (e.g., skin photosensitivity) for a set period (e.g., 21 days).[13]
-
Endpoint and Analysis : At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry) to assess necrosis, apoptosis, and vascular damage. Compare tumor growth curves between treatment and control groups.
Protocol for Detection of Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment : Perform steps 1-3 of the In Vitro PDT protocol (4.1) using an appropriate culture vessel (e.g., 6-well plate or glass-bottom dish).
-
Probe Incubation : Before irradiation, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), according to the manufacturer's instructions.
-
Irradiation : Irradiate the cells as described in step 4 of the In Vitro PDT protocol.
-
Measurement : Immediately after irradiation, measure the fluorescence intensity of the cells. This can be done using a flow cytometer or a fluorescence microscope.[17] An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.[17]
Conclusion
Talaporfin sodium is a potent and clinically approved second-generation photosensitizer with a well-defined chemical structure and favorable photophysical properties for use in photodynamic therapy. Its mechanism of action, centered on the light-induced generation of singlet oxygen, leads to effective and localized tumor destruction through direct cytotoxicity, vascular shutdown, and the induction of anti-tumor immunity. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to further explore and optimize the therapeutic potential of talaporfin sodium in oncology.
References
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- 5. Talaporfin sodium | C38H37N5Na4O9 | CID 5488036 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. caymanchem.com [caymanchem.com]
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- 10. Talaporfin sodium | 220201-34-3 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
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- 13. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Characteristics and Lifetime Images of Photosensitizers of Talaporfin Sodium and Sodium Pheophorbide a in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photodynamic therapy in combination with talaporfin sodium induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cGAS-STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
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